1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea
Description
Historical Context of Thiadiazole-Urea Derivatives in Medicinal Chemistry
The exploration of thiadiazole-urea derivatives represents a critical chapter in the evolution of heterocyclic chemistry. Thiadiazoles, first synthesized in the early 19th century, gained prominence due to their structural resemblance to pyrimidines and diazines, which are ubiquitous in biological systems. The discovery of dendrodoin, a cytotoxic natural product isolated from marine tunicates in 1984, marked the first identification of a 1,2,4-thiadiazole-containing compound in nature. This finding catalyzed interest in thiadiazoles as scaffolds for drug design, particularly due to their aromatic stability and capacity to participate in hydrogen bonding.
The integration of urea moieties into thiadiazole frameworks emerged as a strategy to enhance hydrogen-bonding interactions with biological targets. Early work in the 1980s demonstrated that urea-functionalized thiadiazoles could mimic peptide backbones, enabling selective binding to enzymatic active sites. By the 2000s, derivatives such as 1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea began appearing in synthetic libraries, driven by advances in nucleophilic aromatic substitution and multicomponent reactions.
Significance of the 1,3,4-Thiadiazole Scaffold in Drug Discovery
The 1,3,4-thiadiazole scaffold is distinguished by its electronic and steric properties, which arise from the sulfur and nitrogen atoms within its five-membered ring. Sulfur’s inductive effect confers weak basicity, while the nitrogen atoms enable diverse hydrogen-bonding patterns. These features enhance membrane permeability and target engagement, as evidenced by the scaffold’s prevalence in antimicrobial, anticancer, and enzyme-inhibiting agents.
For example, the 1,3,4-thiadiazole core in this compound allows for π-π stacking interactions with aromatic residues in enzyme binding pockets. Additionally, the propylsulfanyl group at position 5 modulates lipophilicity, influencing pharmacokinetic properties such as absorption and distribution.
Evolution of Structure-Based Design of Thiadiazole-Urea Compounds
Modern synthetic strategies for thiadiazole-urea derivatives emphasize regioselective functionalization and computational optimization. A representative synthesis of this compound involves three key steps:
- Formation of the 1,3,4-thiadiazole core : Thiosemicarbazide is cyclized with carbon disulfide under basic conditions to yield 5-amino-1,3,4-thiadiazole-2-thiol.
- Urea linkage introduction : The thiol intermediate reacts with 4-methylphenyl isocyanate in acetonitrile, forming the urea bridge via nucleophilic addition.
- Sulfanyl group functionalization : Propylsulfanyl substituents are introduced through thiol-alkylation reactions, often using triethylamine as a base to deprotonate the thiol group.
Recent advances leverage density functional theory (DFT) calculations to predict substituent effects on bioactivity. For instance, molecular electrostatic potential (MEP) maps of this compound reveal electron-deficient regions near the urea carbonyl, facilitating interactions with nucleophilic enzyme residues.
Research Objectives and Scientific Scope
This article aims to:
- Systematically analyze the synthetic pathways for this compound.
- Correlate structural features (e.g., urea linkage, sulfanyl substituents) with observed biological activities.
- Evaluate computational models used to predict target binding and stability.
The scope excludes pharmacokinetic and safety assessments, focusing instead on molecular design principles and in vitro efficacy data.
Table 1: Comparative Bioactivity of Selected Thiadiazole-Urea Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 1-(4-Methylphenyl)-derivative | Urease | 43.7 ± 5.8 | -7.35 |
| 3-(Chlorophenyl)-analogue | Pseudomonas syringae | 35.06%* | -6.94 |
*Percentage inhibition at 100 μM concentration.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAPUGULHMGCLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-methylphenyl isocyanate with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis or material science.
- Antimicrobial Properties : Research indicates that 1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea exhibits antimicrobial activity against various bacteria and fungi. The mechanism involves the inhibition of enzymes critical for bacterial cell wall synthesis .
- Anticancer Potential : Studies have suggested that this compound may induce apoptosis in cancer cells through specific signaling pathways. Its anticancer properties make it a candidate for further drug development targeting various cancer types .
- Anti-inflammatory Effects : Preliminary investigations suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
Industrial Applications
- Material Development : The compound is being explored for its potential use in developing new materials with specific electrical or optical properties, such as conductive polymers or fluorescent materials.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of thiadiazole derivatives highlighted the effectiveness of this compound against specific strains of bacteria. The compound demonstrated an IC50 value comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Research
In vitro studies on various cancer cell lines showed that this compound effectively inhibited cell proliferation at low concentrations. The mechanism was linked to apoptosis induction via mitochondrial pathways. These findings suggest that further exploration could lead to its development as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological or physicochemical properties:
Key Comparative Insights
Substituent Effects on Activity :
- Thiadiazole 5-position : The propylsulfanyl group in the target compound is less sterically hindered and more lipophilic than the 2,4-dichlorobenzylthio group in the anticonvulsant analog . This may reduce potency in neurological targets but improve metabolic stability.
- Urea-Linked Aryl Groups : The 4-methylphenyl group provides electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl in potent anticonvulsants. This difference likely alters receptor-binding affinity .
Antifungal vs. Anticonvulsant Applications :
- Compounds like 8e () incorporate fluconazole-like triazole moieties, enhancing antifungal activity via cytochrome P450 inhibition. The target compound lacks this feature, suggesting divergent therapeutic applications .
- Anticonvulsant analogs (e.g., ED₅₀ = 0.65 μmol/kg) rely on halogenated aryl groups for enhanced dipole interactions in CNS targets, a property absent in the target compound .
Synthetic Accessibility :
- The target compound’s synthesis is likely simpler than analogs with piperazinyl-hydrazinyl side chains (e.g., 11a , 85.1% yield) or fluconazole-derived thioethers (e.g., 8e , 60% yield) .
Physicochemical Properties :
- The propylsulfanyl group increases logP compared to analogs with polar substituents (e.g., 11a with ESI-MS 484.2 [M+H]⁺). This may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their wide-ranging pharmacological properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. The presence of sulfur in the thiadiazole ring enhances lipophilicity, facilitating cellular membrane penetration and enhancing biological activity .
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound demonstrated potent inhibitory effects against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values indicating effective growth suppression .
Case Study: Cytotoxicity Evaluation
In a comparative study involving several thiadiazole derivatives, the compound exhibited an IC50 value of 0.73 µM against HeLa cells, which was significantly more potent than the reference drug sorafenib (IC50 = 7.91 µM). Flow cytometry analysis revealed that the compound induced apoptotic cell death and blocked the cell cycle at the sub-G1 phase .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 0.73 | Apoptosis induction |
| Sorafenib | HeLa | 7.91 | Apoptosis induction |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Thiadiazole derivatives have shown efficacy against various bacterial strains. For instance, studies have indicated that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria .
Antimicrobial Efficacy Table
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Pseudomonas aeruginosa | Inhibitory |
| Escherichia coli | Moderate inhibitory |
Enzyme Inhibition Studies
Thiadiazole derivatives have also been evaluated for their ability to inhibit specific enzymes. Notably, compounds similar to this compound have shown potential as inhibitors of urease and monoamine oxidase (MAO) .
Urease Inhibition Results
In studies examining urease inhibition:
Q & A
Q. What are the optimized synthetic routes for 1-(4-methylphenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling substituted isocyanates with thiadiazole amines. For example, 4-methylphenyl isocyanate can react with 5-(propylsulfanyl)-1,3,4-thiadiazol-2-amine in inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl byproducts . Optimizing molar ratios (e.g., 1:1.2 amine-to-isocyanate) and reaction time (6–12 hours) improves yields. Post-reaction purification via recrystallization (e.g., DMSO/water mixtures) enhances purity .
Q. How can structural characterization of this compound be performed to confirm its molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Crystallization conditions : Slow evaporation from ethanol/acetone mixtures at 4°C .
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 113–150 K to minimize thermal motion .
- Refinement : R-factor ≤ 0.06 and data-to-parameter ratios >14 ensure accuracy .
Complementary techniques like FT-IR (to confirm urea C=O stretches at ~1650 cm⁻¹) and NMR (¹³C for thiadiazole C-S signals at ~160–170 ppm) validate functional groups .
Q. What analytical methods are recommended to assess purity and stability during storage?
Methodological Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) to detect impurities (<0.5% area) .
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C indicates thermal stability) .
- Long-term stability : Store at -20°C in amber vials under nitrogen to prevent oxidation of the thiadiazole sulfanyl group .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Validate with mutagenesis studies to identify critical binding residues .
- Cellular assays : Measure IC₅₀ values in dose-response experiments (e.g., 0.1–100 µM) using MTT or ATP-based viability assays. Include positive controls (e.g., staurosporine for kinase inhibition) .
- Kinetic studies : Perform time-resolved fluorimetry to assess enzyme inhibition kinetics (e.g., Km and Vmax shifts) .
Q. What methodologies evaluate the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- Environmental persistence : Use OECD 307 guidelines to measure biodegradation in soil/water systems over 28 days. Monitor half-life via LC-MS/MS .
- Bioaccumulation : Calculate logP values (e.g., using ChemAxon software); values >3.5 indicate high lipid affinity .
- Toxicity assays : Conduct Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition studies (OECD 201) .
Q. How can stability under physiological conditions be systematically tested for drug development?
Methodological Answer:
- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Analyze degradation products via UPLC-QTOF-MS .
- Plasma stability : Mix with human plasma (1:9 v/v) at 37°C. Quench with acetonitrile at intervals (0–4 hours) and quantify parent compound loss .
- Light sensitivity : Expose to UV-A (320–400 nm) for 48 hours; >10% degradation suggests need for light-protective formulations .
Q. What computational approaches predict interactions between this compound and biological targets?
Methodological Answer:
- QSAR modeling : Use Dragon or MOE descriptors to correlate structural features (e.g., electron-withdrawing substituents on the thiadiazole ring) with activity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å indicates stable complexes) and hydrogen bond occupancy .
Q. How do substituent variations (e.g., propylsulfanyl vs. methylsulfonyl) affect bioactivity?
Methodological Answer:
Q. How should contradictory data (e.g., divergent IC₅₀ values across studies) be resolved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
